molecular formula C12H14O2 B15302937 2,2-Dimethylchroman-7-carbaldehyde

2,2-Dimethylchroman-7-carbaldehyde

Cat. No.: B15302937
M. Wt: 190.24 g/mol
InChI Key: YBOYSAPIYLFSMD-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-7-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-carbaldehyde can be achieved through several methods. One efficient method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method is metal-free and can be performed in continuous flow, making it suitable for large-scale production . Another method involves the 1,3-dipolar cycloaddition reaction to prepare derivatives containing the chroman framework .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow chemistry, which allows for high efficiency, short reaction times, and simple product purification. This method is cost-effective and scalable, making it ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed:

    Oxidation: Formation of 2,2-Dimethylchroman-7-carboxylic acid.

    Reduction: Formation of 2,2-Dimethylchroman-7-methanol.

    Substitution: Formation of various substituted chroman derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 2,2-Dimethylchroman-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can modulate various biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2,2-Dimethylchroman-4-one
  • 2,2-Dimethylchroman-6-carbaldehyde
  • 2,2-Dimethylchroman-7-methanol

Comparison: 2,2-Dimethylchroman-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to 2,2-Dimethylchroman-4-one, which has a ketone group, the aldehyde group in this compound makes it more reactive towards nucleophiles. Similarly, 2,2-Dimethylchroman-7-methanol, with a hydroxyl group, exhibits different reactivity and biological properties compared to the aldehyde group .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

YBOYSAPIYLFSMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)C=O)C

Origin of Product

United States

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